![molecular formula C15H12BrFN4O2S B2892174 2-({[3-(3-Bromo-4-fluorophenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-5,6-dimethyl-4-pyrimidinol CAS No. 1207040-13-8](/img/structure/B2892174.png)
2-({[3-(3-Bromo-4-fluorophenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-5,6-dimethyl-4-pyrimidinol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-({[3-(3-Bromo-4-fluorophenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-5,6-dimethyl-4-pyrimidinol is a useful research compound. Its molecular formula is C15H12BrFN4O2S and its molecular weight is 411.25. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
The compound 2-({[3-(3-Bromo-4-fluorophenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-5,6-dimethyl-4-pyrimidinol is a novel chemical entity that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on antibacterial properties, cytotoxicity, and possible mechanisms of action based on recent research findings.
Chemical Structure and Properties
The molecular formula of the compound is C12H12BrFN4OS, with a molecular weight of approximately 386.13 g/mol. The structure includes a pyrimidinol core substituted with a sulfanyl group and a bromo-fluorophenyl moiety, which may contribute to its biological activity.
Antibacterial Activity
Recent studies have evaluated the antibacterial properties of related oxadiazole derivatives. For instance, compounds similar to the one demonstrated significant inhibitory effects against various gram-positive bacteria, including Staphylococcus aureus and Streptococcus pneumoniae. The minimum inhibitory concentration (MIC) values for these compounds ranged from 0.25 µg/mL to 64 µg/mL, indicating potent activity against bacterial strains .
Table 1: Antibacterial Activity of Related Compounds
Compound | MIC (µg/mL) | Target Bacteria |
---|---|---|
Compound A | 0.25 | S. aureus |
Compound B | 4 | S. pneumoniae |
Compound C | 32 | Enterococcus faecalis |
Cytotoxicity Studies
Cytotoxicity assays conducted on various cell lines (e.g., HeLa cells) revealed that some derivatives exhibit low toxicity at concentrations below their MICs. For example, one study found that a related compound had cytotoxic effects only at concentrations exceeding 256 µg/mL, which is significantly higher than its antibacterial MIC . This suggests a favorable therapeutic window for potential clinical applications.
The proposed mechanism of action for compounds in this class includes interference with bacterial cell wall synthesis and inhibition of biofilm formation. Molecular docking studies have suggested that these compounds bind effectively to bacterial targets, disrupting essential cellular processes .
Case Studies and Research Findings
- Study on Oxadiazole Derivatives : A study published in Molecules highlighted the synthesis and evaluation of several oxadiazole derivatives, including those structurally similar to the target compound. The results indicated that modifications to the oxadiazole ring significantly influenced antibacterial potency and selectivity against gram-positive bacteria .
- Cytotoxicity Assessment : Another research effort focused on assessing the cytotoxic effects of synthesized compounds on cancer cell lines. The findings indicated that while some compounds displayed promising antibacterial activity, they maintained low cytotoxicity levels at therapeutic doses .
Propiedades
IUPAC Name |
2-[[3-(3-bromo-4-fluorophenyl)-1,2,4-oxadiazol-5-yl]methylsulfanyl]-4,5-dimethyl-1H-pyrimidin-6-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12BrFN4O2S/c1-7-8(2)18-15(20-14(7)22)24-6-12-19-13(21-23-12)9-3-4-11(17)10(16)5-9/h3-5H,6H2,1-2H3,(H,18,20,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HKXYXAAPEHDBNV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C(NC1=O)SCC2=NC(=NO2)C3=CC(=C(C=C3)F)Br)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12BrFN4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.